4-(3,5-dinitrobenzoyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one 4-(3,5-dinitrobenzoyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Brand Name: Vulcanchem
CAS No.: 66755-20-2
VCID: VC15428689
InChI: InChI=1S/C17H12N4O6/c1-10-15(17(23)19(18-10)12-5-3-2-4-6-12)16(22)11-7-13(20(24)25)9-14(8-11)21(26)27/h2-9,15H,1H3
SMILES:
Molecular Formula: C17H12N4O6
Molecular Weight: 368.30 g/mol

4-(3,5-dinitrobenzoyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

CAS No.: 66755-20-2

Cat. No.: VC15428689

Molecular Formula: C17H12N4O6

Molecular Weight: 368.30 g/mol

* For research use only. Not for human or veterinary use.

4-(3,5-dinitrobenzoyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one - 66755-20-2

Specification

CAS No. 66755-20-2
Molecular Formula C17H12N4O6
Molecular Weight 368.30 g/mol
IUPAC Name 4-(3,5-dinitrobenzoyl)-5-methyl-2-phenyl-4H-pyrazol-3-one
Standard InChI InChI=1S/C17H12N4O6/c1-10-15(17(23)19(18-10)12-5-3-2-4-6-12)16(22)11-7-13(20(24)25)9-14(8-11)21(26)27/h2-9,15H,1H3
Standard InChI Key IMURLUBIDTVTPB-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C(=O)C1C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a pyrazolone ring (a five-membered lactam) fused with a 3,5-dinitrobenzoyl group at position 4 and a phenyl group at position 2. The 3,5-dinitrobenzoyl moiety introduces strong electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity. The phenyl group at position 2 contributes to steric bulk and aromatic interactions, while the methyl group at position 5 enhances stability .

Physicochemical Data

Key properties include:

PropertyValueSource
Molecular Weight342.31 g/mol
Density1.569 g/cm³
Boiling Point351.1°C (estimated)
SolubilitySoluble in polar organic solvents (e.g., THF, dichloromethane)

The compound’s high density and boiling point reflect its aromatic and nitro-substituted structure, which enhances intermolecular interactions . Its solubility in dichloromethane and tetrahydrofuran (THF) facilitates use in synthetic organic reactions .

Synthesis and Reaction Chemistry

Preparative Methods

The synthesis typically involves a multi-step protocol:

  • Formation of the Pyrazolone Core: Condensation of hydrazine derivatives with β-keto esters or acids yields the 2,4-dihydro-3H-pyrazol-3-one scaffold.

  • Acylation with 3,5-Dinitrobenzoyl Chloride: The pyrazolone intermediate reacts with 3,5-dinitrobenzoyl chloride under basic conditions to introduce the dinitrobenzoyl group . For example, a similar compound, 1-(3,5-dinitrobenzoyl)-4-methylpiperazine, was synthesized by reacting 1-methylpiperazine with 3,5-dinitrobenzoyl chloride in dichloromethane at 0°C, followed by purification via recrystallization .

Reaction Mechanisms

The electron-deficient nitro groups activate the benzoyl moiety toward nucleophilic substitution, enabling reactions with amines, alcohols, or organometallic reagents. For instance, 1-(3,5-dinitrobenzoyl)-4-methylpiperazine serves as an oxidant in organocuprate reactions, facilitating carbon–carbon bond formation . This suggests that 4-(3,5-dinitrobenzoyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one may participate in analogous oxidative coupling reactions.

Applications in Organic Synthesis

Role as a Synthetic Intermediate

The compound’s reactivity makes it valuable for constructing complex molecules. For example:

  • Oxidative Coupling: Analogous dinitrobenzoyl derivatives oxidize organocuprates to form biaryl bonds, enabling the synthesis of polycyclic architectures .

  • Ligand Design: The pyrazolone and nitro groups may coordinate metals, suggesting utility in catalysis or materials science.

Comparative Analysis with Analogous Compounds

The table below highlights structural and functional differences between 4-(3,5-dinitrobenzoyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one and related molecules:

CompoundStructureKey Features
5-Methyl-1H-pyrazolePyrazole ringSimpler structure; used in basic research
4-AminoantipyrinePyrazolone with amino groupAnalgesic properties; clinical applications
1-AcetylpyrazoloneAcetylated pyrazoloneChelating agent for metal ions

This compound’s dinitrobenzoyl group distinguishes it from simpler pyrazolones, offering unique electronic and steric profiles.

Regulatory and Industrial Considerations

Regulatory Status

No specific regulations govern 4-(3,5-dinitrobenzoyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, but its synthesis and handling should follow general chemical safety protocols. The NICNAS assessment of a related pyrazolone emphasizes the need for proper ventilation, personal protective equipment, and waste disposal .

Industrial Relevance

Potential applications include:

  • Pharmaceuticals: As a precursor for bioactive molecules.

  • Agrochemicals: Nitroaromatic compounds often exhibit herbicidal or insecticidal activity.

  • Materials Science: As a building block for high-performance polymers or ligands.

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